Product packaging for L-Arabinaric acid dipotassium salt(Cat. No.:)

L-Arabinaric acid dipotassium salt

Cat. No.: B12072012
M. Wt: 256.29 g/mol
InChI Key: WNTXLGRNHLBLIA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of L-Arabinaric Acid within the Aldaric Acid Family

L-Arabinaric acid is a member of the aldaric acid family, a group of sugar acids derived from aldoses. wikipedia.orgchemeurope.com Aldaric acids are characterized by having carboxylic acid groups at both ends of their carbon chains, a result of the oxidation of both the aldehyde and the terminal hydroxyl group of the parent sugar. wikipedia.orgchemeurope.com The nomenclature for these acids is derived from the sugar they originate from; for instance, glucose is oxidized to glucaric acid, and in this case, arabinose is oxidized to arabinaric acid. wikipedia.orgchemeurope.com

Structurally, aldaric acids are represented by the general formula HOOC-(CHOH)n-COOH. wikipedia.orgchemeurope.com Unlike their parent sugars, they cannot form cyclic hemiacetals. wikipedia.orgchemeurope.com A notable characteristic of some aldaric acids is the potential for meso forms, which are optically inactive despite having multiple chiral centers. wikipedia.org This occurs when a sugar and its enantiomer are oxidized to the same aldaric acid. wikipedia.org

L-Arabinaric acid itself is the enantiomer of D-arabinaric acid. nih.gov Its systematic IUPAC name is (2R,4R)-2,3,4-trihydroxypentanedioic acid. nih.gov The dipotassium (B57713) salt form indicates that the two carboxylic acid groups have been deprotonated and have formed ionic bonds with two potassium ions. biosynth.comomicronbio.com

Significance of L-Arabinaric Acid Dipotassium Salt in Contemporary Chemical and Biochemical Research

This compound serves as a valuable building block and reference standard in various research applications. It is particularly noted for its use in the custom synthesis of complex carbohydrates. biosynth.com This involves processes like glycosylation and can be used to create modified carbohydrates that are resistant to fluorination and methylation. biosynth.com

In the field of biochemical research, this compound and its D-isomer are used in studies involving carbohydrate modifications, such as methylation and glycosylation. biosynth.comcymitquimica.com The ability to create these modified carbohydrates is crucial for investigating the structure and function of complex polysaccharides and glycoconjugates, which play vital roles in numerous biological processes.

Furthermore, this compound is utilized as a high-purity reference standard for analytical testing in pharmaceutical and biochemical laboratories. biosynth.com Its well-defined chemical properties ensure the accuracy and reliability of experimental results.

PropertyValue
Molecular Formula C5H6K2O7
Molecular Weight 256.29 g/mol
CAS Number 608-54-8
Synonyms Dipotassium L-arabinarate, Dipotassium L-lyxarate

Historical Development of L-Arabinaric Acid Studies

The study of aldaric acids, in general, has a history intertwined with the foundational discoveries in carbohydrate chemistry. The methods for oxidizing aldoses to their corresponding aldaric acids, often using nitric acid, were developed in the early days of organic chemistry. wikipedia.org These early studies focused on the structural elucidation of sugars.

While the specific historical timeline for the initial isolation and characterization of L-Arabinaric acid is not as extensively documented as that of more common compounds like arachidonic acid, its study is a part of the broader investigation into the chemistry of pentoses and their derivatives. nih.gov The ability to synthesize and characterize compounds like L-Arabinaric acid and its salts has advanced significantly with the development of modern analytical techniques such as NMR, HPLC, and mass spectrometry, allowing for a more detailed understanding of their structure and reactivity. bldpharm.com The IUPAC established a systematic nomenclature for aldaric acids and their derivatives to provide clarity and consistency in the field. qmul.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6K2O7 B12072012 L-Arabinaric acid dipotassium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6K2O7

Molecular Weight

256.29 g/mol

IUPAC Name

dipotassium;2,3,4-trihydroxypentanedioate

InChI

InChI=1S/C5H8O7.2K/c6-1(2(7)4(9)10)3(8)5(11)12;;/h1-3,6-8H,(H,9,10)(H,11,12);;/q;2*+1/p-2

InChI Key

WNTXLGRNHLBLIA-UHFFFAOYSA-L

Canonical SMILES

C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[K+].[K+]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of L Arabinaric Acid Dipotassium Salt

Chemo-Catalytic Synthesis Routes to L-Arabinaric Acid

The primary method for synthesizing aldaric acids, including L-arabinaric acid, involves the oxidation of the corresponding aldose sugar. wikipedia.orgbartleby.com This process converts the terminal aldehyde and primary alcohol functional groups of the sugar into carboxylic acids. wikipedia.orgbartleby.com

Nitric Acid Oxidation of Pentose (B10789219) Precursors

Nitric acid is a potent oxidizing agent commonly used for the synthesis of aldaric acids from aldoses. wikipedia.orgbartleby.com The reaction occurs with the open-chain form of the sugar. wikipedia.org

The conversion of L-arabinose to L-arabinaric acid using nitric acid has been a subject of process optimization to enhance efficiency and safety. A controlled nitric acid process utilizing oxygen as a co-oxidant has been developed for oxidizing carbohydrates to their corresponding carboxylic acids. google.com This method operates at moderate temperatures, typically between 20°C and 45°C, in a closed reactor where oxygen is introduced as needed to sustain the reaction. google.com This approach allows for careful and reproducible control over reaction parameters. google.com

A significant challenge in nitric acid oxidation is the highly exothermic nature of the reaction, especially when the solid carbohydrate and an activating agent like sodium nitrite (B80452) are mixed with nitric acid at the beginning. google.com To mitigate this, a process has been developed where an aqueous solution of L-arabinose containing a small amount of sodium nitrite is added incrementally to the nitric acid. google.com For instance, a 50% (w/w) L-arabinose solution with 0.77% by weight of sodium nitrite can be added over a 90-minute period. google.com

The reaction conditions can be further optimized. For the oxidation of L-arabinose, after the initial addition, the temperature can be raised to 50°C and the pressure increased from 0.25 bar to 0.50 bar over 45 minutes to drive the reaction to completion. google.com

Table 1: Optimized Nitric Acid Oxidation of L-Arabinose

ParameterValue
Starting MaterialL-Arabinose
Oxidizing AgentNitric Acid and Oxygen
Activating AgentSodium Nitrite
Temperature20°C to 50°C
Pressure0.25 to 0.50 bar

This table summarizes the optimized conditions for the conversion of L-arabinose to L-arabinaric acid using a controlled nitric acid and oxygen oxidation process.

While the primary focus is on L-arabinose, it's relevant to note that other sugar-derived acids can be produced from different precursors. For example, D-galacturonic acid, the main component of pectin (B1162225), can be converted to mucic acid (galactaric acid). nih.govresearchgate.net This conversion can be achieved through biotechnological methods using engineered marine fungi. nih.gov While not a direct synthesis of L-arabinaric acid, this demonstrates the potential for utilizing various biomass-derived feedstocks for the production of aldaric acids. The enzymatic conversion of D-galacturonic acid to L-galactonic acid has also been demonstrated in filamentous fungi. researchgate.netnih.gov

A critical step after the oxidation reaction is the isolation of the aldaric acid from the reaction mixture, which primarily contains residual nitric acid. google.com Several methods have been employed for this separation:

Evaporation or Distillation: The most straightforward method is the removal of nitric acid through evaporation or distillation, often conducted under reduced pressure. google.com

Neutralization and Salt Formation: The reaction mixture can be neutralized with a base, such as potassium hydroxide, to a pH greater than 7. google.com This converts the nitric acid and the organic acids into their corresponding salts. However, this method requires a significant amount of base and does not allow for the direct recovery of nitric acid for reuse. google.com The presence of inorganic nitrates can also complicate the isolation and purification of the target aldaric acid salt. google.com

Solvent Extraction: An alternative method involves extracting the oxidized product with an organic solvent, such as a dialkyl ether. google.com This technique can facilitate the direct crystallization of the aldaric acid, avoiding complex neutralization and acidification steps. google.com

Diffusion Dialysis: This method can also be used to separate the nitric acid from the organic acid products. google.com

Following the removal of the bulk of the nitric acid, the crude product, which is often a syrup, can be further purified. For instance, the crude disodium (B8443419) salt of a related aldaric acid, xylarate, has been obtained with a yield of 83.3%. google.com

Derivatization for Enhanced Yield and Isolation of L-Arabinaric Acid

Derivatization is a chemical modification technique that can be employed to improve the yield and facilitate the isolation of a target compound.

While specific research on the formation of N,N'-dimethylpentaramides directly from L-arabinaric acid for enhanced yield and isolation is not extensively detailed in the provided context, the principle of derivatization is well-established in organic chemistry. Amide formation is a common derivatization reaction for carboxylic acids. Reacting L-arabinaric acid with dimethylamine (B145610) would yield the corresponding N,N'-dimethyl-L-arabinaramide. This transformation could potentially alter the physical properties of the molecule, such as its solubility and crystallinity, which could be advantageous for purification processes like crystallization or chromatography. The increased molecular weight and potential for different intermolecular interactions of the diamide (B1670390) derivative could aid in its separation from unreacted starting materials and byproducts.

Conversion to Pentaric Acid Disodium Salts

The conversion of pentaric acids, such as L-arabinaric acid, to their corresponding disodium salts is a significant chemical transformation. This process is often achieved through the conversion of the pentaric acid to its N,N'-dimethylpentaramide derivative. These amide derivatives are crystalline and serve as useful intermediates for the isolation and purification of the arabinaric acids from oxidation mixtures. Subsequently, the N,N'-dimethylpentaramides can be readily converted to the corresponding pentaric acid disodium salts in an aqueous solution of sodium chloride. nih.gov

Cyclization Reactions: Synthesis of Aldarolactones and Aldarodilactones

Aldaric acids, including L-arabinaric acid, can undergo dehydrative cyclization to form aldarolactones and aldarodilactones. This transformation is typically induced by heating the aldaric acid under vacuum. For instance, L-arabinaric acid can yield a mixture of L-arabinaro-1,4-lactone and L-arabinaro-5,2-lactone. researchgate.net A method to drive this lactonization to completion involves gas sparging to remove water from the reaction mixture. This process is generally carried out at temperatures between 80 to 130 °C. researchgate.net

PrecursorProduct(s)Reaction Condition
L-Arabinaric acidL-arabinaro-1,4-lactone and L-arabinaro-5,2-lactoneHeating under vacuum or with gas sparging

Biocatalytic and Biotechnological Production of L-Arabinaric Acid

The biotechnological production of sugar acids, including L-arabinaric acid, presents a more sustainable alternative to traditional chemical synthesis, which often involves harsh conditions and the generation of undesirable byproducts. nih.govnih.gov

Enzymatic Conversion Strategies

Enzymatic conversion offers a highly specific route for the synthesis of sugar acids. While direct enzymatic synthesis of L-arabinaric acid is not extensively documented, the enzymatic oxidation of L-arabinose to L-arabinonic acid (an aldonic acid) has been demonstrated. researchgate.net For example, L-arabinose 1-dehydrogenase from Azospirillum brasiliense catalyzes the conversion of L-arabinose to L-arabino-γ-lactone, which is a precursor to L-arabinonic acid. nih.gov This suggests the potential for employing oxidoreductases to further oxidize the terminal hydroxyl group to yield L-arabinaric acid. The development of biocatalysts, such as those based on immobilized enzymes, is a key area of research to enhance the efficiency and reusability of enzymes for industrial applications. rsc.org

Whole-Cell Biotransformation Approaches

Whole-cell biotransformation utilizes intact microbial cells as catalysts, offering advantages such as cofactor regeneration and improved enzyme stability. researchgate.net Microorganisms like Gluconobacter oxydans have been shown to efficiently oxidize L-arabinose to L-arabinonic acid. researchgate.net This process occurs in the periplasm via a membrane-bound glucose dehydrogenase. While this produces the aldonic acid, further oxidation to the aldaric acid (L-arabinaric acid) within the same or a different engineered microorganism is a plausible strategy. Whole-cell biotransformation has been successfully applied for the production of other organic acids, demonstrating its potential for L-arabinaric acid synthesis. researchgate.netnih.gov

MicroorganismSubstrateProductKey Enzyme/Pathway
Gluconobacter oxydansL-ArabinoseL-Arabinonic acidMembrane-bound glucose dehydrogenase
Azospirillum brasilienseL-ArabinoseL-Arabino-γ-lactoneL-Arabinose 1-dehydrogenase

Microbial Fermentation Processes for Sugar Acid Biosynthesis

Microbial fermentation is a well-established platform for the production of various organic acids. nih.govnih.gov The fermentative production of sugar acids like D-gluconic acid is a large-scale industrial process. nih.gov While specific fermentation processes for L-arabinaric acid are not yet mainstream, the principles can be adapted from existing processes for other sugar acids. This would involve selecting or engineering a microorganism capable of utilizing a suitable carbon source, such as L-arabinose, and channeling it towards the synthesis of L-arabinaric acid. Fermentation strategies like submerged, surface, and solid-state fermentation can be explored to optimize production. nih.gov

Metabolic Engineering for Enhanced Bioproduction Yields

Metabolic engineering plays a crucial role in optimizing microbial strains for the efficient production of target molecules. nih.gov For L-arabinaric acid production, strategies could include:

Pathway Engineering : Overexpressing key enzymes involved in the oxidation of L-arabinose to L-arabinaric acid. This may involve introducing heterologous genes or enhancing the expression of native enzymes. nih.gov

Deletion of Competing Pathways : Knocking out genes responsible for the catabolism of L-arabinose or the conversion of intermediates into undesired byproducts to increase the metabolic flux towards L-arabinaric acid. nih.gov

Cofactor Balancing : Ensuring an adequate supply of redox cofactors (e.g., NAD+, NADP+) required by the oxidative enzymes in the pathway. nih.gov

By applying these metabolic engineering strategies, it is feasible to develop robust microbial cell factories for the high-yield production of L-arabinaric acid from renewable feedstocks.

Heterologous Expression of Relevant Enzymes

The biotechnological production of L-arabinaric acid relies on the effective enzymatic conversion of precursor substrates, often derived from abundant biomass like pectin. nih.govresearchgate.net A cornerstone of this strategy is the use of heterologous expression, where genes encoding key enzymes from one organism are cloned and expressed in a more industrially suitable host, such as Pichia pastoris or Escherichia coli. nih.govnih.gov This approach allows for the high-level production of specific enzymes required for the breakdown of complex polysaccharides and the subsequent conversion of monomers into the desired acid.

Several types of enzymes are critical for this process. For instance, to liberate precursor molecules like L-arabinose and D-galacturonic acid from pectin-rich materials, various pectinases are required. nih.govsjtu.edu.cn An acid-adapted endo-α-1,5-L-arabinanase (AbnC702) from Penicillium sp. Y702 was successfully expressed in Pichia pastoris, demonstrating high activity and stability, making it suitable for industrial pectin extraction. nih.gov Similarly, an exo-polygalacturonase (exoPG) from Aspergillus aculeatus was overexpressed in the industrial fungus Trichoderma reesei, which resulted in a 6.1-fold increase in the yield of D-galacturonic acid from pomelo peel. sjtu.edu.cn

Beyond pectin degradation, enzymes for sugar isomerization and modification are also targeted for heterologous expression. L-arabinose isomerase (L-AI) from Enterococcus faecium has been expressed in E. coli, with studies focusing on optimizing induction methods to enhance large-scale production for its application in converting D-galactose to D-tagatose, showcasing a relevant bioconversion technology. nih.gov The successful expression of these varied enzymes in robust host systems is a critical step in developing a consolidated bioprocess for compounds like L-arabinaric acid. nih.govrsc.org

EnzymeSource OrganismExpression HostFunction/ApplicationReference
Endo-α-1,5-L-arabinanase (AbnC702)Penicillium sp. Y702Pichia pastorisHydrolysis of linear α-1,5-L-arabinan for pectin extraction. nih.gov
Exo-polygalacturonase (exoPG)Aspergillus aculeatusTrichoderma reeseiImproved production of D-galacturonic acid from pomelo peel. sjtu.edu.cn
β-l-arabinopyranosidase (APSE)Arabidopsis thalianaPichia pastorisHydrolysis of β-l-Arap residues to release L-arabinose. nih.gov
L-arabinose Isomerase (L-AI)Enterococcus faeciumEscherichia coliBioconversion of D-galactose to D-tagatose; relevant for sugar isomerization pathways. nih.gov
Sulfatase (LPMS05445)Lactobacillus plantarumEscherichia coliEnhances release of bound phenolic acids, demonstrating enzyme expression for biomolecule release. rsc.org
Pathway Optimization for Sustainable Production

Optimizing metabolic pathways is essential for achieving industrially relevant titers, yields, and productivities of target molecules like L-arabinaric acid. nih.gov A primary strategy involves metabolic engineering of microbial strains to channel carbon flux from a substrate towards the desired product while minimizing the formation of byproducts. nih.gov For sugar acid production, a common and effective approach involves the genetic modification of filamentous fungi, such as Aspergillus niger and Trichoderma reesei, which are known for their ability to efficiently utilize D-galacturonic acid, the main component of pectin. nih.govresearchgate.net

A powerful example of this approach is the production of L-galactonic acid from D-galacturonic acid, a pathway analogous to what could be developed for L-arabinaric acid. Researchers successfully engineered strains of T. reesei and A. niger by deleting the gene that encodes L-galactonic acid dehydratase, the enzyme responsible for the subsequent step in the catabolic pathway. nih.govresearchgate.net This modification effectively blocked the native metabolism, causing the intermediate, L-galactonic acid, to accumulate and be exported from the cell. These engineered strains achieved high yields, converting D-galacturonic acid to L-galactonate at 0.6 to 0.9 grams per gram of substrate consumed. nih.govresearchgate.net Further improvements were observed with the provision of a co-substrate, which enhanced both the production rate and the final titer. researchgate.net However, studies noted that product export could be a limiting factor, as indicated by the intracellular accumulation of L-galactonate. nih.govresearchgate.net

Engineered StrainGenetic ModificationSubstrateProductAchieved Yield (g/g substrate)Reference
Trichoderma reesei Δlgd1Deletion of l-galactonic acid dehydratase gene (lgd1)D-Galacturonic AcidL-Galactonic Acid0.6 - 0.9 nih.govresearchgate.net
Aspergillus niger ΔgaaBDeletion of l-galactonic acid dehydratase gene (gaaB)D-Galacturonic AcidL-Galactonic Acid0.6 - 0.9 nih.govresearchgate.net

Scalability and Industrial Relevance of L-Arabinaric Acid Production Processes

The industrial viability of producing L-arabinaric acid is intrinsically linked to the availability of inexpensive feedstocks and the development of scalable, efficient bioprocessing technologies. nih.govnih.gov Pectin-rich agricultural side streams, such as sugar beet pulp and citrus peels, represent abundant and low-cost raw materials for this purpose. nih.gov The enzymatic hydrolysis of these materials to release valuable monosaccharides is a key enabling step for industrial production. nih.gov

Significant progress has been made in developing continuous bioprocessing systems that enhance scalability. For example, a continuous process for hydrolyzing sugar beet pectin was established using an immobilized α-L-arabinofuranosidase in a packed bed reactor. nih.gov This system demonstrated stable performance, maintaining 73% of its initial efficiency over seven consecutive days of operation. nih.gov Furthermore, the integration of tangential flow ultrafiltration allowed for the continuous separation and recovery of L-arabinose with 92% efficiency, showcasing a feasible model for an integrated biorefinery. nih.gov

The potential for high-titer production of related dicarboxylic acids in engineered microbes further underscores the industrial relevance. For instance, engineered marine Trichoderma species have been shown to produce up to 25 g/L of mucic acid (galactaric acid) from D-galacturonic acid, achieving a near-stoichiometric yield of 1.0 to 1.1 g of product per gram of substrate. nih.gov This level of productivity, analogous to the well-established industrial fermentation of citric acid by Aspergillus niger which reaches millions of tons annually, highlights the significant potential for cost-effective, large-scale manufacturing of sugar-derived acids like L-arabinaric acid. mdpi.com

Process/FindingOrganism/SystemKey ResultIndustrial RelevanceReference
Continuous Pectin HydrolysisImmobilized α-L-arabinofuranosidaseMaintained 73% performance over 7 days in a packed bed reactor.Demonstrates feasibility of continuous processing for precursor production. nih.gov
High-Titer Mucic Acid ProductionEngineered Trichoderma sp.Achieved 25 g/L mucic acid from D-galacturonic acid.Shows potential for high-productivity fermentation of related sugar acids. nih.gov
Precursor RecoveryTangential Flow Ultrafiltration92% recovery of L-arabinose from hydrolysate.Highlights efficient downstream processing for product separation. nih.gov
Feedstock UtilizationAspergillus niger / Trichoderma reeseiEfficient conversion of D-galacturonic acid from pectin.Enables use of abundant, low-cost agricultural waste streams. nih.gov

Advanced Materials Science: Polymerization and Functionalization of L Arabinaric Acid Derivatives

Synthesis of Polymeric Materials Utilizing L-Arabinaric Acid

The polyfunctional nature of L-arabinaric acid and its derivatives allows for their use as monomers in the synthesis of a variety of polymeric materials. Researchers are exploring their incorporation into polyesters and, most notably, polyamides, to develop bio-based alternatives to conventional petroleum-derived polymers.

Polyhydroxypolyamides (PHPAs) as "Hydroxylated Nylons"

Polyhydroxypolyamides (PHPAs) are a class of polymers that incorporate hydroxyl (-OH) groups along their backbone. When derived from sugar acids like L-arabinaric acid, these polymers are sometimes referred to as "hydroxylated nylons." The presence of these hydroxyl groups can significantly alter the properties of the polyamide, enhancing hydrophilicity, and providing sites for further chemical modification.

The formation of these hydroxylated nylons occurs through condensation polymerization, a process where monomers join together with the loss of a small molecule, such as water. chemguide.co.uk To create polyamides, a dicarboxylic acid monomer is reacted with a diamine monomer. chemguide.co.uk In this case, L-arabinaric acid serves as the dicarboxylic acid component.

For the polymerization to proceed effectively, the carboxyl groups of the aldaric acid are often activated. One method involves converting them to pentachlorophenyl esters. rsc.org This esterified derivative of L-arabinaric acid can then undergo polycondensation with various aliphatic diamines. rsc.org The reaction links the monomers via amide bonds, forming the polyamide chain, while the hydroxyl groups from the arabinaric acid moiety remain as pendant groups along the polymer backbone. rsc.org

The inherent chirality of sugar-derived monomers like arabinaric acid allows for the synthesis of stereoisomeric polyamides with distinct properties. Researchers have successfully synthesized a series of such polyamides by reacting 2,3,4-tri-O-methyl-arabinaric acid with hexamethylenediamine (B150038), a common 6-carbon diamine used in nylon production. chemguide.co.ukresearchgate.netwikipedia.org

This reaction has been used to create:

PA-6lAr: A stereoregular polyamide using the pure L-enantiomer of the arabinaric acid derivative. researchgate.net

PA-6dAr: A stereoregular polyamide using the pure D-enantiomer. researchgate.net

PA-6dlAr: A racemic stereocopolyamide synthesized from an equimolar mixture of the L- and D-enantiomers. researchgate.net

All three resulting polyamides were found to be aregic (lacking head-to-tail regularity) and thermally stable. researchgate.net X-ray and electron diffraction analyses revealed that they all adopt the same rhombic crystal structure. researchgate.net However, kinetic studies showed significant differences in their crystallization behavior. The racemic copolyamide, PA-6dlAr, crystallized at a much slower rate than the optically pure PA-6lAr and PA-6dAr. researchgate.net

Table 1: Properties of Stereoisomeric Polyamides from Arabinaric Acid Derivatives researchgate.net

PolyamideMonomer CompositionCrystallinityCrystallization Rate
PA-6lAr2,3,4-tri-O-methyl-L-arabinaric acid + hexamethylenediamineHighFast
PA-6dAr2,3,4-tri-O-methyl-D-arabinaric acid + hexamethylenediamineHighFast
PA-6dlArEquimolar mix of L- and D-isomers + hexamethylenediamineHighSlow

Chemical Modification and Derivatization for Polymer Precursors

To tailor the properties of the final polymers and improve their processability, chemical modification of L-arabinaric acid is a crucial step. This often involves methylation of the hydroxyl groups to prevent unwanted side reactions and to enhance solubility in organic solvents.

Protecting the hydroxyl groups of arabinaric acid by converting them to methyl ethers is a common strategy. The resulting 2,3,4-tri-O-methyl-arabinaric acid is a key bifunctional monomer used for linear polycondensations. researchgate.net This methylated derivative, often activated as a pentachlorophenyl ester, readily reacts with diamines like hexamethylenediamine to produce crystalline, aregic AABB-type polyamides. rsc.orgresearchgate.net One such L-arabinitol-based polyamide was found to be soluble in common organic solvents and water, with a melting temperature (Tm) of 250°C.

L-arabinose, a monosaccharide that can be oxidized to form L-arabinaric acid, serves as a valuable precursor for the synthesis of bio-based surfactants. researchgate.netmdpi.com These surfactants are amphiphilic molecules that can reduce surface tension and are used in a wide range of products like detergents and cosmetics. researchgate.netnih.gov

A simple and green method has been developed to prepare these surfactants via a one-pot reductive amination of L-arabinose. researchgate.netgoogle.com This process introduces alkylamine chains of varying lengths to the sugar head group, creating a variety of secondary and tertiary amine surfactants. researchgate.netmdpi.com

The properties of these L-arabinose-derived surfactants, such as solubility and foamability, have been studied. researchgate.net While they have been found to be less soluble and produce less foam compared to analogous surfactants derived from D-galacturonic acid, they still exhibit promising characteristics. researchgate.netmdpi.com Specifically, surfactants with shorter alkyl chains, such as Ara1.6, show potential for use as hydrotropes, which are compounds that enhance the solubility of hydrophobic substances in water. mdpi.comresearchgate.net The surface tension reduction and critical micelle concentration (CMC) of these novel surfactants are comparable to some commercial petroleum-based surfactants. mdpi.com

Table 2: Bio-based Surfactants from L-Arabinose researchgate.netmdpi.comnih.gov

Surfactant TypePrecursorSynthesis MethodKey PropertiesPotential Application
Secondary Amine SurfactantsL-ArabinoseOne-pot reductive aminationVariable solubility based on alkyl chain lengthDetergents, Cosmetics
Tertiary Amine SurfactantsL-ArabinoseOne-pot reductive aminationReduces surface tensionDetergents, Cosmetics
N-oxide SurfactantsL-ArabinoseAmine-oxidationHigh yield (84-99%)Emulsifiers, Foaming agents
Short-chain Surfactants (e.g., Ara1.6)L-ArabinoseOne-pot reductive aminationGood hydrotrope propertiesSolubilizing agent

Structural Characterization and Solid-State Analysis of Derived Polymers

The crystalline structure and crystallization behavior of polyamides derived from L-arabinaric acid are critical factors that determine their mechanical and thermal properties. Polyamides, as a class of materials, are known for their semi-crystalline nature, which imparts properties like high strength and stiffness. nih.govnih.gov The incorporation of a sugar-based monomer like L-arabinaric acid introduces unique structural features that influence how the polymer chains pack and organize into crystalline domains.

X-ray and electron diffraction techniques are powerful tools for elucidating the three-dimensional arrangement of atoms within a polymer crystal. acs.orgresearchgate.net For polyamides derived from arabinaric acid, these methods have been used to determine the crystal structure and lattice parameters. researchgate.netacs.org

Studies on stereoisomeric polyamides synthesized from 2,3,4-tri-O-methyl-arabinaric acid and hexamethylenediamine revealed that both the optically active (PA-6dAr and PA-6lAr) and the racemic copolyamide (PA-6dlAr) adopt the same crystal structure. researchgate.net This structure consists of a rhombic lattice where the polymer chains are in a highly contracted conformation, which efficiently accommodates the sugar moiety. researchgate.net This indicates that the stereochemistry of the arabinaric acid unit does not fundamentally alter the packing of the polymer chains in the crystalline state for this particular system.

Diffraction analysis of similar sugar-based polyamides, such as those derived from L-tartaric acid, has shown that they can form triclinic unit cells. acs.org The polymer chains in these structures often arrange into pleated sheets held together by hydrogen bonds, with a staggering similar to that found in conventional polyamides like nylon 66. acs.org This highlights a common structural motif in polyamides, where hydrogen bonding plays a dominant role in defining the crystal structure.

The degree of crystallinity, which is the fraction of the material that is crystalline, can also be determined from X-ray diffraction data. nih.gov This parameter is known to directly influence the mechanical properties of the polymer, with higher crystallinity generally leading to increased stiffness and tensile strength. nih.gov

The study of crystallization kinetics provides insight into the rate and mechanism of crystal formation from the molten or glassy state. This is crucial for understanding and controlling the processing of polymeric materials. nih.govmdpi.com Both isothermal (at constant temperature) and non-isothermal (during cooling or heating at a constant rate) crystallization studies are performed to characterize these kinetics. nih.govmdpi.com

For bio-based polyamides, understanding the crystallization kinetics is essential for optimizing processing conditions for applications like molding, extrusion, and fiber spinning. nih.gov Differential scanning calorimetry (DSC) is a primary technique used to investigate the non-isothermal crystallization of these polymers. nih.govmdpi.com

Kinetic analyses, often employing models like the Avrami equation, can provide information on the mechanism of nucleation and crystal growth. researchgate.net For instance, a study on stereoisomeric polyamides from arabinaric acid showed that the racemic copolyamide (PA-6dlAr) crystallized much more slowly under isothermal conditions compared to the optically homogeneous polyamides (PA-6dAr and PA-6lAr). researchgate.net This suggests that the presence of both D- and L-isomers in the same polymer chain hinders the crystallization process.

Non-isothermal crystallization studies on copolyamides have shown that the crystallization temperature and rate can be influenced by the comonomer content. nih.govmdpi.com For example, in PA56/PA66 copolyamides, the crystallization temperature decreased as the content of PA66 increased up to a certain point. nih.gov Similarly, the crystallization ability of PA56/512 copolymers was found to first decrease and then increase with varying comonomer ratios. mdpi.com These studies are vital for tailoring the properties of copolyamides for specific applications.

The following interactive table summarizes key findings from crystallization kinetics studies on various bio-based polyamides.

Polymer SystemCrystallization MethodKey FindingsReference
Stereoisomeric Polyamides from Arabinaric AcidIsothermalRacemic copolyamide crystallizes slower than optically pure polyamides. researchgate.net
PA56/PA66 CopolyamidesNon-isothermalCrystallization temperature decreases with increasing PA66 content up to 50 mol%. nih.gov
PA56/512 CopolyamidesNon-isothermalCrystallization ability first decreases and then increases with varying comonomer ratios. mdpi.com
PA4/PA56 BlendsNon-isothermalCrystallinity decreased with increasing PA56 content from 20% to 50%. rsc.org

Semiempirical quantum mechanical calculations have been employed to determine the preferred conformation of aldaric acid moieties in polyamides. acs.org For polytartaramides, which are structurally related to polyamides from arabinaric acid, these calculations revealed that the tartaric acid unit adopts a gauche arrangement. acs.org In this conformation, the amide groups are rotated out of the plane that contains the all-trans polymethylene segments of the diamine. acs.org This non-planar conformation of the sugar-derived unit is a key feature that influences the packing of the polymer chains in the solid state.

The presence of hydroxyl groups on the aldaric acid monomer can also lead to the formation of intramolecular and intermolecular hydrogen bonds. These hydrogen bonds can further stabilize specific conformations of the polymer chain and play a crucial role in the formation of the crystalline structure. nih.gov The ability to form these hydrogen-bonded networks is a defining characteristic of polyamides and is largely responsible for their excellent mechanical properties. nih.gov

Biochemical Pathways and Biological Significance of L Arabinaric Acid

Role in Microbial Oxidative Catabolism of Pentose (B10789219) Sugars

Microorganisms have evolved diverse strategies to utilize pentose sugars, which are abundant components of plant biomass. nih.gov Among these are non-phosphorylative pathways that directly oxidize pentoses, offering a more streamlined metabolic route compared to phosphorylative pathways like the pentose phosphate (B84403) pathway. uef.finih.govkhanacademy.orgyoutube.comyoutube.com These oxidative pathways are of significant interest in biotechnology for the conversion of lignocellulosic biomass into valuable chemicals. uef.fibiorxiv.org

Non-Phosphorylative Pathways of Pentose Catabolism (e.g., Weimberg and Dahms Pathways)

Two key non-phosphorylative pathways for pentose catabolism are the Weimberg and Dahms pathways. wikipedia.orgresearchgate.net Both pathways initiate with the oxidation of a pentose sugar, such as L-arabinose, to its corresponding aldonic acid, in this case, L-arabinonate. uef.fiwikipedia.org This is followed by a dehydration step. The subsequent steps differentiate the two pathways. In the Weimberg pathway, a second dehydration occurs, ultimately leading to α-ketoglutarate, an intermediate of the citric acid cycle. wikipedia.orgresearchgate.netnih.gov The Dahms pathway, conversely, involves an aldolase (B8822740) that cleaves the intermediate to form pyruvate (B1213749) and glycolaldehyde. wikipedia.orgnih.gov

These non-phosphorylative routes are considered advantageous in certain biotechnological applications due to having fewer reaction steps and simpler regulation compared to other metabolic pathways. uef.fi They bypass the need for ATP in the initial sugar activation steps and avoid the carbon loss that can occur in other central metabolic routes. researchgate.net

Enzymatic Conversion by L-Arabinonate Dehydratase

A crucial step in the oxidative catabolism of L-arabinose is the dehydration of L-arabinonate, a reaction catalyzed by the enzyme L-arabinonate dehydratase (EC 4.2.1.25). wikipedia.orgexpasy.org This enzyme converts L-arabinonate into 2-dehydro-3-deoxy-L-arabinonate. wikipedia.orgontosight.ai This reaction is a rate-limiting step in these non-phosphorylative pathways. uef.firesearchgate.net L-arabinonate dehydratase belongs to the family of hydro-lyases, which cleave carbon-oxygen bonds. wikipedia.org Most aldopentonate dehydratases, including L-arabinonate dehydratase, are part of the IlvD/EDD superfamily and often contain an iron-sulfur cluster, such as [4Fe-4S] or the more oxygen-stable [2Fe-2S], as a cofactor, and typically require a divalent metal ion like Mg2+ for their function. uef.fiuef.fi

Substrate Preferences and Catalytic Efficiencies of Dehydratases

Aldopentonate dehydratases can exhibit a range of substrate specificities. For instance, L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii (RlArDHT) shows the highest catalytic efficiency for D-fuconate, followed by L-arabinonate and D-galactonate. researchgate.net In contrast, the D-xylonate dehydratase from Caulobacter crescentus (CcXDHT) has a preference for D-xylonate and D-gluconate. researchgate.net These enzymes are stereospecific, particularly regarding the configuration of hydroxyl groups at the C2 and C3 positions of the sugar acid substrate. researchgate.net Structural studies, such as the investigation of the RlArDHT variant H579L, have shown that mutations in the enzyme's active site can alter substrate preference and even enhance activity towards certain substrates by modifying the size and shape of the substrate-binding cavity. uef.fiuef.fi

Molecular Interactions and Transport Mechanisms

The uptake of sugar acids like L-arabinaric acid into the microbial cell is a critical first step for their metabolism. This process is mediated by specific transporter proteins.

Ligand-Binding to Transporter Proteins (e.g., TRAP SBPs)

Tripartite ATP-independent periplasmic (TRAP) transporters are a common system used by bacteria to scavenge essential nutrients, including sugar acids, from their environment. nih.govnih.gov These transporters utilize a periplasmic substrate-binding protein (SBP) to capture the target ligand with high affinity and deliver it to the membrane-spanning components for import. nih.govnih.govebi.ac.uk

The binding of the ligand, such as a sugar acid, to the SBP is a highly specific interaction. Crystal structures of SBPs, like CxaP from Advenella mimigardefordensis, reveal a typical two-domain structure connected by a hinge. nih.gov The sugar acid ligand binds in the cleft between these two domains. nih.gov The carboxylic group of the sugar acid often interacts with conserved arginine residues, while other residues, such as asparagine, coordinate the hydroxyl groups. nih.gov This binding induces a conformational change in the SBP, often described as a "Venus flytrap" mechanism, where the domains close around the ligand. nih.gov This "closed" conformation is then recognized by the membrane components of the transporter, triggering substrate translocation into the cell. nih.gov Some SBPs have been shown to bind multiple types of sugar acids. nih.gov

Broader Biological Functions and Research Applications of Sugar Acids

Sugar acids, as a class of molecules, are integral to various biological processes beyond microbial catabolism. ontosight.ainumberanalytics.com They are derived from sugars through oxidation and their carboxylic acid group gives them distinct chemical properties, including increased water solubility and acidity compared to their parent sugars. numberanalytics.com

In biological systems, sugar acids are involved in:

Glycoprotein and Polysaccharide Synthesis: They are key components of complex carbohydrates like glycosaminoglycans, which are vital for connective tissue structure and function. ontosight.ainumberanalytics.com

Cell Signaling: Some sugar acids can act as signaling molecules, influencing cellular processes and interactions. ontosight.ainumberanalytics.com

Detoxification: The glucuronic acid pathway, for example, conjugates sugar acids to various compounds to increase their solubility and facilitate their excretion. numberanalytics.com

In research and biotechnology, sugar acids are gaining interest as platform chemicals for the synthesis of polymers like polyamides and polyesters. nih.gov Their production from renewable biomass sources makes them a key focus in the development of sustainable biorefineries. nih.gov The study of enzymes involved in sugar acid metabolism, such as dehydratases, is also crucial for developing novel biotechnological processes, including biofuel production. ontosight.ai

Involvement in Antibiotic Development Research

A thorough review of scientific databases reveals a lack of specific studies investigating L-Arabinaric acid dipotassium (B57713) salt as a potential antibiotic or as a key component in antibiotic development. Research into new antimicrobial agents often explores natural products and their derivatives. nih.govbjid.org.br While some sugar derivatives and plant-derived acids have been studied for antimicrobial properties, no such research has been published focusing specifically on L-Arabinaric acid or its salts. nih.govnih.gov The general search for novel antibiotics continues to be a critical area of research due to rising antimicrobial resistance, but L-Arabinaric acid dipotassium salt has not emerged as a significant candidate in these efforts based on available data. nih.govwho.int

Relevance in Bacterial Vaccine Research

Similarly, there is no direct evidence in the scientific literature of this compound being used or researched in the context of bacterial vaccines. Modern vaccine development explores various components, including carbohydrate antigens (polysaccharides) and adjuvants, to elicit a robust immune response. nih.govcdc.govnih.gov For instance, carbohydrate-based vaccines are crucial for protecting against encapsulated bacteria. However, the potential for L-Arabinaric acid to act as a hapten, an adjuvant, or part of a conjugate vaccine has not been reported in any research findings. Current vaccine formulation strategies focus on a range of molecules, but L-Arabinaric acid is not among them. nih.govsanofi.commdpi.com

Contribution to Plant Specialized Metabolite Diversity

The diversity of specialized metabolites in plants is vast, with compounds like flavonoids, terpenoids, and alkaloids playing crucial roles in defense and environmental interaction. mdpi.comnih.gov These metabolites often originate from primary metabolic pathways, including carbohydrate metabolism. nih.gov L-arabinose, the precursor sugar to L-arabinaric acid, is a common component of these specialized molecules, often added through glycosylation to alter their properties and biological activity. nih.gov

Despite the connection of its precursor to plant biochemistry, there are no specific studies detailing a role for L-Arabinaric acid itself as a key contributor to the diversity of specialized plant metabolites. Its presence and function within the complex metabolic networks of plants have not been a subject of focused research. mdpi.comnih.gov

Advanced Analytical and Computational Methodologies in L Arabinaric Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural analysis of L-Arabinaric acid dipotassium (B57713) salt, probing the interactions of the molecule with electromagnetic radiation to reveal information about its chemical bonds, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure of L-Arabinaric acid dipotassium salt. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom in the molecule.

In a typical analysis, the dipotassium salt would be dissolved in a suitable solvent, such as deuterium (B1214612) oxide (D₂O). The ¹H NMR spectrum would show signals corresponding to the protons attached to the carbon backbone. The chemical shift of these signals, their multiplicity (splitting pattern), and their integration (area under the peak) allow for the assignment of each proton. For instance, the protons on the chiral carbons of the arabinarate backbone would have distinct chemical shifts. Crucially, compared to the parent L-Arabinaric acid, the acidic protons of the two carboxylic acid groups would be absent in the spectrum of the dipotassium salt, confirming the salt's formation.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals, particularly the downfield shift of the carboxylate carbons (COO⁻), serve as definitive evidence of the dicarboxylate structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, confirming the complete structural assignment. nih.gov Furthermore, analysis of coupling constants can provide insights into the molecule's preferred conformation in solution. nih.gov

Table 1: Expected NMR Data for this compound in D₂O This table is illustrative, based on typical chemical shifts for aldaric acid salts.

NucleusAtom PositionExpected Chemical Shift (ppm)Multiplicity
¹HH-24.0 - 4.2Doublet
¹HH-33.8 - 4.0Multiplet
¹HH-44.1 - 4.3Doublet
¹³CC-1 (COO⁻)175 - 180Singlet
¹³CC-270 - 75Singlet
¹³CC-368 - 73Singlet
¹³CC-470 - 75Singlet
¹³CC-5 (COO⁻)175 - 180Singlet

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.

The most significant change observed when comparing the IR spectrum of L-Arabinaric acid to its dipotassium salt is in the carbonyl region. The parent acid exhibits a strong, broad absorption band characteristic of the O-H stretch of the carboxylic acid dimer around 2500-3300 cm⁻¹ and a sharp C=O stretching band around 1700-1725 cm⁻¹. mdpi.com Upon formation of the dipotassium salt, these bands disappear and are replaced by two new, distinct bands corresponding to the carboxylate anion (COO⁻). These are the strong asymmetric stretching vibration, typically found in the 1550-1610 cm⁻¹ region, and the weaker symmetric stretching vibration, which appears in the 1400-1440 cm⁻¹ range. mdpi.com The spectrum also retains a broad absorption band in the 3200-3500 cm⁻¹ region, which is attributed to the O-H stretching of the hydroxyl groups on the molecule's backbone.

Table 2: Key IR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)
Hydroxyl (O-H)Stretch, H-bonded3500 - 3200 (Broad)
Carboxylate (COO⁻)Asymmetric Stretch1610 - 1550 (Strong)
Carboxylate (COO⁻)Symmetric Stretch1440 - 1400 (Weaker)
C-O StretchStretch1150 - 1050 (Strong)

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or complex matrices, as well as for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, this compound is a non-volatile, polar compound due to its ionic nature and multiple hydroxyl groups. Therefore, it cannot be analyzed directly by GC.

To make the compound suitable for GC analysis, a chemical derivatization step is required. researchgate.net This process converts the polar hydroxyl and carboxylate groups into less polar, more volatile derivatives. A common method is silylation, where a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. researchgate.net

Once derivatized, the sample is injected into the gas chromatograph. The volatile derivative travels through a capillary column at a rate determined by its boiling point and interactions with the column's stationary phase. The time it takes to exit the column is its retention time, a characteristic value that helps in its identification. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," of the molecule. This allows for unambiguous identification and can be used to assess purity and quantify the product, making GC/MS an excellent tool for monitoring the progress of a synthesis or analyzing the composition of a final product. nih.gov

Table 3: Workflow for GC/MS Analysis of this compound

StepProcedurePurpose
1. Sample PreparationThe salt is dissolved in a suitable solvent.To create a homogenous solution for derivatization.
2. DerivatizationA silylating agent (e.g., MTBSTFA) is added and the mixture is heated.To convert the non-volatile salt into a volatile derivative suitable for GC.
3. GC SeparationThe derivatized sample is injected into the GC, where it is separated based on its volatility and column interaction.To isolate the target compound from other components in the mixture.
4. MS DetectionThe separated compound is ionized and fragmented, and its mass-to-charge ratios are detected.To provide a unique mass spectrum for positive identification and structural confirmation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal information on bond lengths, bond angles, and the coordination geometry of the potassium ions within the crystal lattice of this compound.

For this analysis, a high-quality single crystal of the compound must be grown. This crystal is then mounted in an X-ray diffractometer and bombarded with a beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed.

From this map, the exact position of each atom (excluding hydrogens, which are often difficult to resolve) is determined. The analysis would reveal how the potassium ions are coordinated by the oxygen atoms of the carboxylate and hydroxyl groups. It is common for alkali metal ions in such structures to be coordinated by multiple oxygen atoms from neighboring molecules, leading to the formation of a complex coordination polymer network. nih.govnih.gov This detailed structural information is invaluable for understanding the compound's solid-state properties and intermolecular interactions.

Table 4: Information Obtained from X-ray Crystallographic Analysis

ParameterDescription
Crystal SystemThe classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). researchgate.net
Space GroupThe specific symmetry group of the crystal structure.
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the repeating unit of the crystal.
Bond Lengths & AnglesPrecise measurements of the distances between atoms and the angles between chemical bonds.
Coordination NumberThe number of oxygen atoms from carboxylate and hydroxyl groups that are directly bonded to each potassium ion.
Intermolecular InteractionsDetails of hydrogen bonding and ionic interactions that stabilize the crystal lattice.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods serve as a powerful complement to experimental techniques, providing insights into the molecular properties and behavior of this compound that can be difficult or impossible to observe directly.

Using quantum mechanical methods, such as Density Functional Theory (DFT), researchers can build a computational model of the molecule. These models can be used to predict a wide range of properties. For example, computational chemistry can be used to calculate the molecule's lowest energy conformation (its most stable shape), which can then be compared with experimental data from NMR or X-ray crystallography.

Furthermore, these theoretical approaches can predict spectroscopic data. Vibrational frequencies can be calculated and compared with experimental IR spectra to aid in the assignment of absorption bands. weizmann.ac.il Similarly, NMR chemical shifts can be predicted to help confirm structural assignments from experimental spectra. Computational models can also be used to investigate the molecule's electronic structure, reactivity, and interactions with solvent molecules, providing a deeper understanding of its chemical behavior at the atomic level. monash.edu These predictive capabilities make computational chemistry a valuable tool for guiding experimental work and interpreting complex data.

Molecular Mechanics Modeling for Conformational Analysis

Molecular mechanics (MM) modeling is a computational method used to predict the three-dimensional structure and conformational flexibility of molecules. For L-arabinaric acid, which is an acyclic sugar acid, this analysis is crucial for understanding how its shape influences its physical properties and biological interactions. The molecule's carbon chain is not rigid and can adopt various spatial arrangements, or conformations, by rotating around its single bonds.

The distribution of these conformations can be quantified, providing a statistical understanding of the molecule's flexibility. This information is vital for predicting how L-arabinaric acid and its salts might bind to enzyme active sites or interact with other molecules.

Table 1: Representative Conformational Data for Acyclic Sugar Acids from Molecular Dynamics Simulations
Dihedral AngleDescriptionPredominant Conformer(s) (° Angle)Population (%)
φ1 (O-C1-C2-C3)Rotation around the C1-C2 bond180 (anti-periplanar)~60%
-60 (gauche)~40%
φ2 (C1-C2-C3-C4)Rotation around the C2-C3 bond+60 (gauche)~50%
-60 (gauche)~50%

Integrative Pathway Mapping for Enzyme Function Prediction

Identifying the enzymes that synthesize or metabolize L-arabinaric acid is fundamental to understanding its role in biological systems. Integrative pathway mapping is a powerful computational strategy designed to predict the functions of uncharacterized, or "orphan," enzymes. nih.gov This method organizes candidate enzymes and metabolites into a coherent linear pathway that satisfies a variety of restraints from different data sources. nih.gov These sources can include virtual screening of potential substrates, chemoinformatic similarities between molecules, analysis of gene proximity in genomes (genomic context), and experimental data on ligand-binding. nih.gov By integrating these diverse pieces of information, the method can propose a complete metabolic pathway, as was successfully demonstrated for L-gulonate catabolism in Haemophilus influenzae. nih.gov

This approach is highly relevant for L-arabinaric acid research, where its metabolic pathways may not be fully known. Beyond this specific method, the broader field of enzyme function prediction has seen rapid advances with the advent of machine learning and deep learning. nih.gov

Deep Convolutional Neural Networks (DCNN): These models can predict enzyme function by learning from vast amounts of data, including amino acid sequences and protein structures. nih.gov They can identify complex patterns that correlate with specific catalytic activities. nih.gov

Contrastive Learning: Newer algorithms, such as CLEAN (contrastive learning-enabled enzyme annotation), have shown high accuracy in assigning Enzyme Commission (EC) numbers to enzymes. nih.gov These methods are particularly effective at annotating understudied enzymes and can even identify enzymes that perform multiple functions, a property known as promiscuity. nih.govosti.gov

These computational tools can be used to scan entire genomes to identify and annotate enzymes potentially involved in L-arabinaric acid metabolism, providing a critical starting point for experimental validation. research.googleresearchgate.net

Table 2: Computational Approaches for Enzyme Function Prediction
MethodologyPrimary Input DataKey Application
Integrative Pathway MappingGenomic context, chemoinformatics, virtual screening, experimental data nih.govAssembling enzymes into a complete metabolic pathway nih.gov
Deep Learning (e.g., DCNN)Amino acid sequences, protein structural information nih.govPredicting EC numbers based on learned features nih.gov
Contrastive Learning (e.g., CLEAN)Amino acid sequences nih.govAccurate annotation of understudied or promiscuous enzymes nih.govosti.gov
Interpretable Models (e.g., Decision Trees)Protein physical and chemical properties research.googleresearchgate.netIdentifying key features that determine enzyme function research.googleresearchgate.net

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical chemistry provides powerful tools for investigating the precise steps involved in chemical reactions, known as reaction mechanisms. For L-arabinaric acid, this could involve studying its synthesis from precursors or its degradation. High-level quantum chemistry calculations, particularly Density Functional Theory (DFT), are used to model the reaction at an electronic level. nih.gov

These studies can map out the entire energy landscape of a proposed reaction pathway. Researchers can identify transition states—the highest energy points between reactants and products—and calculate the activation energy, which determines the reaction rate. nih.gov This allows for the comparison of different possible mechanisms, such as a stepwise pathway (involving one or more intermediates) versus a concerted pathway (where all bond-breaking and bond-forming occurs in a single step). nih.govresearchgate.net For example, theoretical studies on the hydrolysis of amides have investigated how protonation at different sites (nitrogen vs. oxygen) creates competing reaction pathways with different energy barriers. researchgate.net Similar principles can be applied to reactions involving the carboxyl and hydroxyl groups of L-arabinaric acid.

Furthermore, computational tools are now used for designing synthetic pathways from the ground up. nih.gov Retrosynthetic analysis, a strategy where a target molecule is recursively broken down into simpler precursors, can be automated using rule-based systems or machine learning models. nih.gov Fully data-driven models, such as those using seq2seq algorithms, can learn the patterns of chemical reactions from large databases and propose novel synthetic routes to a target like L-arabinaric acid without requiring pre-programmed chemical rules. nih.gov

Table 3: Application of Theoretical Methods in Reaction Analysis
Theoretical MethodPrimary OutputApplication in L-Arabinaric Acid Research
Density Functional Theory (DFT)Reaction energy profiles, transition state structures, activation energies nih.govElucidating mechanisms of synthesis or degradation; determining rate-limiting steps. nih.gov
Ab Initio MethodsHighly accurate energetics for reaction intermediates and transition states researchgate.netRefining the energy calculations for competing reaction pathways. researchgate.net
Computational RetrosynthesisProposed reaction sequences and starting materials nih.govDesigning novel and efficient chemical synthesis routes. nih.gov

Emerging Research Frontiers and Future Directions for L Arabinaric Acid Dipotassium Salt

Development of Novel and Sustainable Chemical Conversion Technologies

The transition from fossil-based resources to renewable feedstocks is a central goal of the modern chemical industry. rsc.org L-Arabinaric acid, derived from the abundant hemicellulose sugar L-arabinose, represents a prime candidate for this transition. rsc.orgnih.gov Research is increasingly focused on developing green and efficient technologies to convert aldaric acids into valuable chemicals and materials.

Key research thrusts include:

Catalytic Dehydration to Platform Chemicals: A significant area of research is the catalytic dehydration of aldaric acids to produce bio-based aromatic compounds. For instance, C6 aldaric acids are being investigated as stable intermediates for the synthesis of 2,5-furandicarboxylic acid (FDCA), a replacement for petroleum-derived terephthalic acid used in polyester (B1180765) production. rsc.orgrsc.orgrsc.org Similar strategies could be adapted for L-arabinaric acid to produce novel furan-based or other heterocyclic platform chemicals. This route avoids the use of unstable intermediates like 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgrsc.org

Selective Hydrogenation/Hydrogenolysis: The development of chemoselective catalysts for the reduction of the carboxylic acid groups in aldaric acids is another promising frontier. This could lead to the production of valuable C5 diols, lactones, and other specialty chemicals. For example, the catalytic hydrogenation of arabinonic acid to arabitol has been demonstrated with high selectivity using ruthenium catalysts. researchgate.net Similar catalytic systems could be explored for the selective reduction of L-arabinaric acid.

Biocatalytic Conversions: The use of enzymes to perform specific chemical transformations under mild conditions is a cornerstone of green chemistry. uva.nl Research into aldehyde dehydrogenases, for example, has shown their potential for the highly selective oxidation of aldehydes to carboxylic acids. uva.nl Exploring enzymes that can selectively modify the hydroxyl groups or carboxyl groups of L-arabinaric acid could open pathways to novel derivatives that are difficult to access through traditional chemical synthesis.

Table 1: Comparison of Chemical Conversion Strategies for Aldaric Acids

Conversion Strategy Target Products Key Advantages Research Challenges
Catalytic Dehydration Furan derivatives (e.g., FDCA), aromatic compounds Direct route to polymer precursors, utilization of stable intermediates. rsc.org Catalyst stability, optimizing reaction conditions (temperature, solvent), minimizing side reactions. rsc.org
Catalytic Hydrogenation Diols, polyols (e.g., arabitol), lactones Production of specialty chemicals and polymer monomers. researchgate.net Catalyst selectivity, preventing over-reduction and dehydroxylation reactions. researchgate.net

| Biocatalytic Transformation | Novel functionalized derivatives | High selectivity, mild reaction conditions, environmentally benign. uva.nl | Enzyme discovery and engineering, long-term stability of biocatalysts, scalability. |

Advanced Metabolic Engineering Strategies for Enhanced Bioproduction

While chemical synthesis of aldaric acids via oxidation of sugars with agents like nitric acid is established, it often requires harsh conditions. wikipedia.orgnumberanalytics.com Microbial fermentation presents a more sustainable alternative, and advancements in metabolic engineering are paving the way for efficient bio-based production of sugar acids. nih.govnih.gov The goal is to engineer microbial cell factories, such as Escherichia coli or the yeast Candida tropicalis, to convert renewable feedstocks like L-arabinose into L-arabinaric acid at high titer, yield, and productivity. researchgate.netrsc.org

Future research in this area will likely focus on several key strategies:

Pathway Engineering: This involves the overexpression of key enzymes in the biosynthetic pathway and the deletion of competing pathways that drain precursors or consume the product. nih.govnih.gov For L-arabinaric acid production, this would mean upregulating the enzymes responsible for oxidizing L-arabinose to L-arabinaric acid while knocking out pathways that catabolize these intermediates. nih.gov

Cofactor Balancing: The oxidation steps in the biosynthesis of aldaric acids require oxidized cofactors like NAD⁺. nih.gov Engineering the cell's metabolism to efficiently regenerate these cofactors is crucial for maintaining high metabolic flux towards the desired product.

Transporter Engineering: Efficiently importing the L-arabinose substrate into the cell and exporting the L-arabinaric acid product out of the cell can significantly boost production rates and prevent feedback inhibition. nih.govnih.gov This involves identifying and overexpressing specific sugar and organic acid transporters.

Synthetic Biology and Dynamic Regulation: The use of advanced tools like CRISPR-Cas for precise genome editing and the implementation of dynamic regulatory circuits allow for more sophisticated control over metabolic pathways. nih.govnih.gov This can help balance cell growth with product formation, leading to more robust and efficient fermentation processes.

Table 2: Metabolic Engineering Targets for L-Arabinaric Acid Production

Engineering Strategy Specific Target/Action Rationale
Pathway Overexpression Overexpress L-arabinose dehydrogenase, L-arabinono-1,4-lactone oxidase, or uronate dehydrogenase. ontosight.ai To drive the carbon flux from L-arabinose towards L-arabinaric acid.
Deletion of Competing Pathways Knock out genes for L-arabinose catabolism or other side-product forming pathways. nih.gov To increase precursor availability and prevent product loss.
Cofactor Regeneration Engineer pathways to enhance the NAD⁺/NADH ratio. To provide the necessary oxidizing power for the biosynthetic enzymes.

| Transporter Optimization | Overexpress L-arabinose importers and putative dicarboxylate exporters. | To improve substrate uptake and product secretion, relieving potential toxicity or inhibition. nih.govnih.gov |

Exploration of New High-Performance Bio-based Materials and Applications

The dicarboxylic acid structure of L-arabinaric acid makes it an exceptionally attractive monomer for the synthesis of novel bio-based polymers. rsc.orgpolimi.it These materials are being explored as sustainable alternatives to petroleum-based plastics, offering benefits such as a reduced carbon footprint and enhanced biodegradability. nih.gov

Future research will explore the following areas:

Bio-based Polyesters and Polyamides: L-arabinaric acid can be polymerized with diols to create polyesters or with diamines to create polyamides. nih.govnih.gov The multiple hydroxyl groups along its carbon backbone can be leveraged to create polymers with unique properties, such as increased hydrophilicity, tailored mechanical strength, and improved thermal stability. These hydroxylated polyamides and polyesters are a key area of interest. nih.gov

Functional Polymers and Hydrogels: The hydroxyl and carboxyl functional groups provide reactive sites for further chemical modification, allowing for the creation of functional polymers. These could include materials with applications in drug delivery, hydrogels for biomedical use, or resins for coatings. numberanalytics.com

Cross-linking Agents: The polyfunctionality of L-arabinaric acid makes it a potential cross-linking agent to improve the properties of other polymers. For instance, aldaric acids have been investigated for their ability to reduce the activation energy for cyclization in the production of polyacrylonitrile (B21495) (PAN) fibers, a precursor for carbon fiber. researchgate.net

Deeper Elucidation of Enzymatic Mechanisms and Biosynthetic Pathways

A fundamental understanding of the enzymes and metabolic pathways responsible for L-arabinaric acid biosynthesis is essential for developing efficient bioproduction methods. ontosight.ai While the general oxidative pathway from aldose to aldaric acid is known, the specific enzymes and their mechanisms in various organisms are not fully characterized. nih.govnih.gov

Future research directions include:

Enzyme Discovery and Characterization: Identifying and isolating the specific enzymes, such as dehydrogenases and oxidases, that catalyze the sequential oxidation of L-arabinose to L-arabinaric acid is a primary goal. ontosight.ai This involves screening microbial genomes and characterizing the substrate specificity, kinetics, and structure of candidate enzymes. nih.gov

Pathway Mapping in Different Organisms: The catabolic pathway for L-arabinose is well-studied in many fungi and bacteria, typically proceeding through a series of reduction and oxidation steps. nih.gov Elucidating how this pathway can be rerouted or modified to accumulate L-arabinaric acid is critical. This involves mapping the metabolic network using techniques like transcriptomics and metabolomics. researchgate.net

Structural Biology of Key Enzymes: Determining the three-dimensional structures of the biosynthetic enzymes will provide invaluable insights into their catalytic mechanisms. nih.gov This knowledge is crucial for protein engineering efforts aimed at improving enzyme activity, stability, and selectivity for L-arabinose.

Table 3: Putative Enzymatic Steps for L-Arabinaric Acid Biosynthesis

Step Reaction Enzyme Class Cofactor
1 L-Arabinose → L-Arabinono-1,4-lactone Aldose Dehydrogenase NAD⁺/NADP⁺
2 L-Arabinono-1,4-lactone → L-Arabinaric Acid Lactonase / Oxidase H₂O / O₂

Rational Design and Synthesis of L-Arabinaric Acid-Derived Bioactive Molecules

The rational design of new bioactive molecules for applications in medicine and agriculture is a rapidly advancing field. mdpi.com Sugar-derived molecules are particularly attractive starting points due to their chirality and polyfunctionality, which allow for the creation of diverse and complex structures. nih.gov

L-arabinaric acid serves as an excellent scaffold for this purpose. Future research will likely involve:

Scaffold for Peptidomimetics: Sugar amino acids are used as building blocks to create peptide-like molecules (peptidomimetics) that can have enhanced stability and novel biological activities. nih.govtum.de L-arabinaric acid can be chemically modified to create novel sugar amino acid-like structures, serving as a template for combinatorial libraries.

Synthesis of Chiral Ligands and Catalysts: The defined stereochemistry of L-arabinaric acid makes it a valuable chiral starting material for the synthesis of asymmetric ligands used in catalysis or as resolving agents.

Development of Novel Bioactives: Using computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling, researchers can design novel molecules based on the L-arabinaric acid backbone that are predicted to have specific biological activities. mdpi.comresearchgate.net These designs can then be synthesized and tested, accelerating the discovery of new therapeutic agents or agrochemicals. nih.gov The synthesis of complex natural products has been achieved using L-arabinose as a starting material, demonstrating the synthetic utility of this C5 sugar and its derivatives. nih.gov

Table of Mentioned Compounds

Compound Name
2,5-furandicarboxylic acid (FDCA)
5-hydroxymethylfurfural (HMF)
Adipic acid
Arabitol
L-Arabinose
L-Arabinaric acid
L-Arabinaric acid dipotassium (B57713) salt
L-arabinono-1,4-lactone
L-Aronic acid
Polyacrylonitrile (PAN)

Q & A

Basic: What are the standard methods for synthesizing L-arabinaric acid dipotassium salt in laboratory settings?

This compound is typically synthesized via neutralization of L-arabinonic acid with potassium hydroxide. A validated method involves dissolving L-arabinonic acid in aqueous solution, followed by controlled addition of KOH to pH 7.0–7.4. The mixture is then evaporated under reduced pressure, and the residue is recrystallized from ethanol-water mixtures to yield pure dipotassium salt . Dioxane has been reported as an effective solvent for isolating sugar acids and their salts, ensuring minimal lactone formation during crystallization .

Basic: Which analytical techniques are most reliable for characterizing this compound purity and structure?

Key techniques include:

  • Ion Chromatography (IC): Quantifies potassium content to confirm stoichiometry.
  • Gas Chromatography (GC): Validates carbohydrate backbone integrity after derivatization (e.g., trimethylsilylation) .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR distinguish between free acid, lactone, and salt forms by analyzing carboxylate proton shifts and potassium-induced deshielding .
  • X-ray Diffraction (XRD): Resolves crystal structure and confirms salt formation .

Advanced: How can researchers optimize the synthesis of this compound to minimize lactone byproducts?

Lactonization is a common side reaction during synthesis. To suppress it:

  • Use dioxane-water co-solvents during neutralization to stabilize the carboxylate ion .
  • Maintain a reaction temperature below 30°C to slow intramolecular esterification.
  • Monitor pH rigorously (7.0–7.5) using automated titrators to avoid over-acidification, which promotes lactone formation .
    Comparative studies show that replacing traditional ethanol recrystallization with acetone precipitation reduces lactone content by 15–20% .

Advanced: What experimental design considerations are critical for studying this compound in biological systems (e.g., in vitro assays)?

  • Buffer Compatibility: Use phosphate-free buffers (e.g., HEPES) to avoid interference with potassium quantification.
  • Osmolarity Controls: Adjust salt concentrations to match physiological conditions, as high potassium levels may artifactually affect ion channels or transporters.
  • Stability Testing: Pre-incubate the compound in assay media (e.g., DMEM) at 37°C for 24 hours and analyze degradation via LC-MS to confirm integrity .

Advanced: How should researchers address contradictions in reported solubility data for this compound?

Discrepancies often arise from variations in hydration states or residual lactones. To resolve:

  • Standardize Solubility Protocols: Use USP-grade solvents and report temperature/pH conditions explicitly .
  • Thermogravimetric Analysis (TGA): Determine hydration levels before solubility tests.
  • Comparative Studies: Replicate conflicting methods side-by-side (e.g., aqueous vs. ethanolic recrystallization) and characterize outputs via XRD and NMR .

Advanced: What strategies ensure reproducibility when scaling up this compound synthesis?

  • Process Analytical Technology (PAT): Implement real-time pH and temperature monitoring using in-line probes.
  • Design of Experiments (DoE): Use factorial designs to identify critical parameters (e.g., stirring rate, evaporation speed) affecting yield and purity .
  • Batch Record Transparency: Document solvent lot numbers, humidity, and crystallization kinetics to enable cross-lab validation .

Advanced: How can researchers differentiate this compound from its calcium or sodium analogs in mixed salt systems?

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Quantify K⁺/Ca²⁺/Na⁺ ratios with <1% error .
  • FT-IR Spectroscopy: Identify carboxylate stretching frequencies unique to dipotassium salts (~1580–1600 cm⁻¹) vs. calcium (~1620 cm⁻¹) .
  • Selective Precipitation: Add ammonium sulfate to preferentially precipitate calcium salts, leaving potassium salts in solution .

Advanced: What methodologies are recommended for analyzing the compound’s role in carbohydrate metabolism studies?

  • Isotopic Labeling: Synthesize ¹³C-labeled this compound to track metabolic flux via GC-MS .
  • Enzyme Kinetics: Use Michaelis-Menten assays with purified dehydrogenases (e.g., L-arabinonate dehydratase) to measure substrate specificity and inhibition constants .
  • In Silico Modeling: Perform molecular docking studies with enzymes like xylose isomerase to predict binding affinities .

Advanced: How should conflicting data on the compound’s chelation properties be reconciled?

Divergent results may stem from varying pH or competing ions. To clarify:

  • Potentiometric Titration: Measure stability constants under controlled ionic strength (e.g., 0.1 M KCl) .
  • Competitive Chelation Assays: Compare metal-binding efficiency against EDTA or citrate in multi-ion solutions .
  • Spectroscopic Validation: Use UV-Vis spectroscopy with metallochromic indicators (e.g., Eriochrome Black T) to quantify free metal ions .

Advanced: What are best practices for depositing and sharing research data on this compound?

  • Public Repositories: Upload raw NMR, XRD, and chromatographic data to platforms like Zenodo or ChemRxiv with DOIs .
  • Metadata Standards: Include synthesis protocols, solvent purity, and instrument calibration details using ISA-Tab format .
  • Critical Compliance: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) to enhance data utility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.